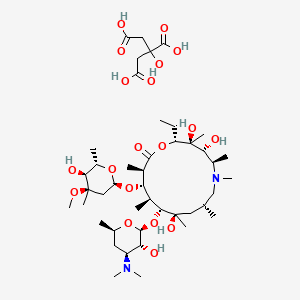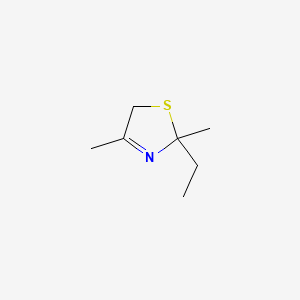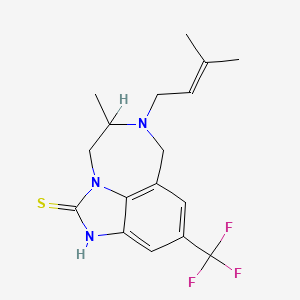
Acetic acid, (3-pentadecylphenoxy)-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (3-pentadecylphenoxy)-, hydrazide is a chemical compound with the molecular formula C23H41N2O2 It is derived from (3-pentadecylphenoxy)acetic acid and is characterized by the presence of a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3-pentadecylphenoxy)-, hydrazide typically involves the reaction of (3-pentadecylphenoxy)acetic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide product. The general reaction scheme can be represented as follows:
(3-pentadecylphenoxy)acetic acid+hydrazine→acetic acid, (3-pentadecylphenoxy)-, hydrazide
The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (3-pentadecylphenoxy)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidation products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted in anhydrous solvents under inert atmosphere.
Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles. The reactions are carried out in organic solvents such as dichloromethane or chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation can yield azides or other oxidized derivatives.
- Reduction can produce amines or other reduced compounds.
- Substitution can lead to a variety of substituted hydrazides.
Scientific Research Applications
Acetic acid, (3-pentadecylphenoxy)-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid, (3-pentadecylphenoxy)-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress, apoptosis, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
(3-Pentadecylphenoxy)acetic acid: The parent compound from which the hydrazide is derived.
Phenylacetic acid derivatives: Compounds with similar structural features but different functional groups.
Hydrazide derivatives: Other hydrazide-containing compounds with varying alkyl or aryl groups.
Uniqueness
Acetic acid, (3-pentadecylphenoxy)-, hydrazide is unique due to the presence of both the long alkyl chain and the hydrazide functional group This combination imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
117554-43-5 |
|---|---|
Molecular Formula |
C23H40N2O2 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
2-(3-pentadecylphenoxy)acetohydrazide |
InChI |
InChI=1S/C23H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-21-17-15-18-22(19-21)27-20-23(26)25-24/h15,17-19H,2-14,16,20,24H2,1H3,(H,25,26) |
InChI Key |
MLKSUETVVUKEIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















